molecular formula C12H17N B2768763 1-(2-phenylethyl)pyrrolidine CAS No. 6908-75-4

1-(2-phenylethyl)pyrrolidine

Cat. No.: B2768763
CAS No.: 6908-75-4
M. Wt: 175.275
InChI Key: KLUCWWVQVUXBSE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenylethylpyrrolidine (PEP) is a chemical compound that is an analogue of 2-phenylethylamine, where the amine has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs . .

Biochemical Pathways

For instance, 2-phenylethylamine is involved in the modulation of monoamine neurotransmission

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of PEP are not well-documented in the literature. The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy. Tools like ADMETlab 2.0 and admetSAR3.0 can be used to predict the ADME properties of a compound, which could provide insights into the pharmacokinetics of PEP.

Result of Action

For instance, 2-phenylethylamine is known to have stimulant effects

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH , temperature , and the presence of other compounds can affect the activity of a compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-phenylethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of 2-phenylethylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of phenylethylpyrrolidine often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-phenylethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylethylpyrrolidone, while reduction may produce phenylethylamine derivatives .

Comparison with Similar Compounds

1-(2-phenylethyl)pyrrolidine is unique due to its pyrrolidine ring structure, which distinguishes it from other similar compounds like phenylethylamine. Some similar compounds include:

Properties

IUPAC Name

1-(2-phenylethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-6-12(7-3-1)8-11-13-9-4-5-10-13/h1-3,6-7H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUCWWVQVUXBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701029426
Record name 1-(2-Phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6273-83-2, 6908-75-4
Record name 1-(2-Phenylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701029426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylethylpyrrolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKH6XT5AZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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